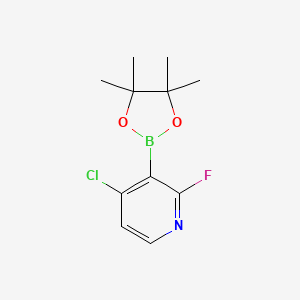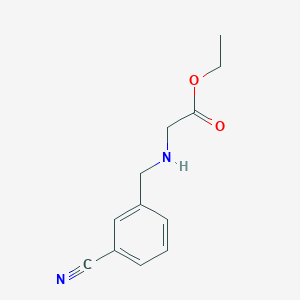
3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a benzonitrile group attached to a 3-((2-ethoxy-2-oxoethylamino)methyl) substituent. It is a versatile chemical that finds applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromomethylbenzonitrile with 2-ethoxy-2-oxoethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that promote the reaction while minimizing side reactions is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzonitrile group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
2-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile: A closely related compound with similar functional groups.
Uniqueness
3-((2-Ethoxy-2-oxoethylamino)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
ethyl 2-[(3-cyanophenyl)methylamino]acetate |
InChI |
InChI=1S/C12H14N2O2/c1-2-16-12(15)9-14-8-11-5-3-4-10(6-11)7-13/h3-6,14H,2,8-9H2,1H3 |
Clé InChI |
LMIJDUCGNWDXGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCC1=CC(=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13518805.png)

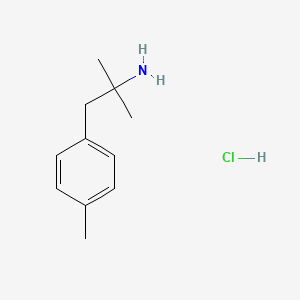


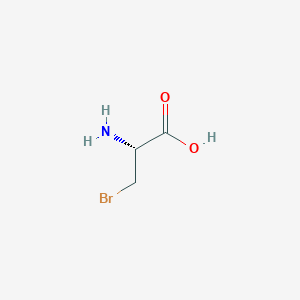
![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)
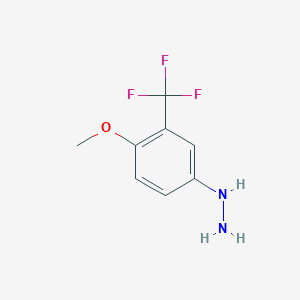
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
